molecular formula C12H11NO3 B020475 2-(cyclopropylmethoxy)-1H-isoindole-1,3(2H)-dione CAS No. 113211-15-7

2-(cyclopropylmethoxy)-1H-isoindole-1,3(2H)-dione

Cat. No. B020475
M. Wt: 217.22 g/mol
InChI Key: SVOICZNJJFJTMV-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Synthesis Analysis

The synthesis of isoindole derivatives, including 1H-isoindole-1,3(2H)-diones, often involves ring-opening cyclization reactions and the use of primary amines. A notable method is the ring-opening cyclization of cyclohexane-1,3-dione-2-spirocyclopropanes with amines, providing a pathway to 2-substituted tetrahydroindol-4-ones, which can be further converted into hydroxyindole derivatives through synthetically useful indoline intermediates (Nambu et al., 2014). Another approach involves the palladium-catalyzed aminocarbonylation of o-halobenzoates to produce 2-substituted isoindole-1,3-diones in good yields, showcasing the versatility in accessing this class of heterocycles (Worlikar & Larock, 2008).

Molecular Structure Analysis

The structural and conformational properties of isoindole-1,3(2H)-dione derivatives have been elucidated using X-ray diffraction, vibrational spectra, and theoretical calculation methods. These studies reveal the crystal structure and conformational dynamics of these compounds, highlighting the importance of the N S C O group's orientation and the overall molecular geometry (Torrico-Vallejos et al., 2010).

Scientific Research Applications

Synthesis and Derivatives

Isoindole-1,3(2H)-diones serve as key intermediates in the synthesis of a wide range of derivatives. For instance, new hexahydro-1H-isoindole-1,3(2H)-dione derivatives have been synthesized from 2-ethyl/phenyl-3a,4,7,7a-tetrahydro-1H-isoindole-1,3-(2H)-dione. This synthesis pathway involves epoxidation followed by nucleophilic opening reactions, leading to the creation of amino and triazole derivatives, as well as hydroxyl analogues through cis-hydroxylation and subsequent acetate conversions (Tan et al., 2016).

Structural and Conformational Analysis

Detailed studies have been conducted on the structural and conformational properties of isoindole-1,3(2H)-dione derivatives. Vibrational spectroscopy and quantum chemical calculations have been used to analyze these properties, providing insight into the molecular structure and stability of these compounds. Such studies are fundamental for understanding the chemical behavior and potential applications of these molecules in various fields (Torrico-Vallejos et al., 2010).

Anticancer Activity

Isoindole-1,3(2H)-dione derivatives have shown cytotoxic effects against various cancer cells, with their anticancer activity varying based on the substituents attached to the isoindole core. Research into these derivatives has led to the identification of specific functional groups that enhance their anticancer properties, providing a foundation for the development of novel chemotherapeutic agents (Tan et al., 2020).

Safety And Hazards

Sigma-Aldrich provides 2-(cyclopropylmethoxy)-1H-isoindole-1,3(2H)-dione to early discovery researchers as part of a collection of unique chemicals. The buyer assumes responsibility to confirm product identity and/or purity .

properties

IUPAC Name

2-(cyclopropylmethoxy)isoindole-1,3-dione
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H11NO3/c14-11-9-3-1-2-4-10(9)12(15)13(11)16-7-8-5-6-8/h1-4,8H,5-7H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SVOICZNJJFJTMV-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC1CON2C(=O)C3=CC=CC=C3C2=O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H11NO3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID90363297
Record name 2-(Cyclopropylmethoxy)-1H-isoindole-1,3(2H)-dione
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90363297
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

217.22 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-(cyclopropylmethoxy)-1H-isoindole-1,3(2H)-dione

CAS RN

113211-15-7
Record name 2-(Cyclopropylmethoxy)-1H-isoindole-1,3(2H)-dione
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90363297
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Synthesis routes and methods I

Procedure details

N-Hydroxyphthalimide and cyclopropyl-methanol were reacted as described for compound LIX in Example 27, to afford LXXXVI in 87% yield. 400 MHz 1H NMR (DMSO-d6, ppm) 7.86 (4H, s), 3.97 (2H, d, J=7.4 Hz), 1.22-1.11 (1H, m), 0.61-0.48 (2H, m), 0.34-0.22 (2H, m).
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One

Synthesis routes and methods II

Procedure details

To a suspension of cyclopropyl methanol (562 μl, 6.93 mmol), triphenylphosphine (2.02 g, 7.63 mmol) and N-hydroxyphthalimide (1.28 g, 7.63 mmol) in THF (10 mL) at 0° C. was added dropwise diethylazodicarboxylate (1.20 mL, 7.63 mmol) in THF (10 mL). The reaction mixture was allowed to stir for 15 h after which the solvent was removed under vacuum to dryness. Et2O (15 mL) was added to triturate the triphenylphosphine oxide and diethylhydrazinedicarboxylate, which was filtered off and washed with a little Et2O. The ethereal solution was concentrated under vacuum to give a residue which was filtered through a pad of silica (eluting with EtOAc/PE, 3:7). Removal of the solvent under reduced pressure afforded a pale yellow solid which was recrystallized from CH2Cl2/PE to give N-(cyclopropylmethoxy)phthalimide (1.30 g, 86%), as a white solid.
Quantity
562 μL
Type
reactant
Reaction Step One
Quantity
2.02 g
Type
reactant
Reaction Step One
Quantity
1.28 g
Type
reactant
Reaction Step One
Name
Quantity
10 mL
Type
solvent
Reaction Step One
Quantity
1.2 mL
Type
reactant
Reaction Step Two
Name
Quantity
10 mL
Type
solvent
Reaction Step Two

Synthesis routes and methods III

Procedure details

To a stirring solution/suspension comprised of N-hydroxyphthalimide (Aldrich, 57.15 g, 339.8 mmol), cyclopropanemethanol (Aldrich, 25.10 g, 341.1 mmol), and triphenylphosphine (“DEAD,” Aldrich, 91.0 g, 344 mmol) in 1.00 L of tetrahydrofuran under a nitrogen atmosphere and cooled to 6° C. (internal mixture temperature) with an ice-water bath was added diethyl azodicarboxylate (Aldrich, 56 ml, 356 mmol) dropwise over 20 minutes via addition funnel. The reaction mixture temperature was kept below 20° C. during the addition. Following addition of the DEAD, the cold bath was removed and the reaction mixture was stirred for 15 hours. The mixture was concentrated to a paste under reduced pressure. Chloroform (ca. 300 ml) was added and the mixture swirled to loosen all solids. Vacuum filtration removed the insolubles. The filtrate was likewise filtered to remove white precipitate that formed and to give a clear filtrate. Concentration under reduced pressure afforded a clear oil. Flash filtration through silica gel (100% chloroform) gave filtrates containing unseparated product. These filtrates were combined and concentrated under reduced pressure to afford 127.4 g of a clear oil. The oil was dissolved in absolute ethanol (400 ml) and the solution was refrigerated for two hours. A white crystalline solid had precipitated and was subsequently collected by vacuum filtration. The product was dried in the vacuum oven (60° C.) to afford 42.66 g (58%) of the desired material; m.p. 71-77° C.; 1H-NMR (400 MHz; CDCl3 signal offset to δ6.96) δ7.54-7.43 (m, 4H), 3.74 (d, 2H, J=7.6 Hz), 1.02-0.95 (m, 1H), 0.34-0.30 (m, 1H) 0.04-0.00 (m, 1H).
Quantity
57.15 g
Type
reactant
Reaction Step One
Quantity
25.1 g
Type
reactant
Reaction Step Two
Quantity
91 g
Type
reactant
Reaction Step Three
Quantity
56 mL
Type
reactant
Reaction Step Four
Name
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Five
Quantity
1 L
Type
solvent
Reaction Step Six

Synthesis routes and methods IV

Procedure details

N-Hydroxyphthalimide and cyclopropyl-methanol were reacted as described for compound LIX in Example 27, to afford LXXXVI in 87% yield. 400 MHz 1 NMR (DMSO-d6, ppm) 7.86 (4H, s), 3.97 (2H, d, J=7.4 Hz), 1.22-1.11 (1H, m), 0.61-0.48 (2H, m), 0.34-0.22 (2H, m).
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
[Compound]
Name
1
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
2-(cyclopropylmethoxy)-1H-isoindole-1,3(2H)-dione
Reactant of Route 2
Reactant of Route 2
2-(cyclopropylmethoxy)-1H-isoindole-1,3(2H)-dione
Reactant of Route 3
Reactant of Route 3
2-(cyclopropylmethoxy)-1H-isoindole-1,3(2H)-dione
Reactant of Route 4
Reactant of Route 4
2-(cyclopropylmethoxy)-1H-isoindole-1,3(2H)-dione
Reactant of Route 5
2-(cyclopropylmethoxy)-1H-isoindole-1,3(2H)-dione
Reactant of Route 6
2-(cyclopropylmethoxy)-1H-isoindole-1,3(2H)-dione

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.